2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound characterized by the presence of a fluoro group attached to a benzamide structure, which is further substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 3,4,5-trimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 3,4,5-trimethoxyaniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Products: Reduction can yield demethylated or partially reduced derivatives.
Scientific Research Applications
2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Pharmacology: The compound is studied for its effects on various biological pathways and its potential therapeutic uses.
Chemical Biology: It serves as a tool compound for studying the biological functions of its target proteins.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide involves:
Molecular Targets: The compound targets specific enzymes and proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase.
Pathways Involved: It interferes with the polymerization of tubulin, leading to the inhibition of cell division. It also affects other pathways related to protein folding and redox balance.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3,4,5-trimethoxy-N-(2-fluorophenyl)benzamide: Similar structure but with the positions of the fluoro and trimethoxy groups swapped.
2-fluoro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
Uniqueness
2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the specific combination of the fluoro and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with target proteins and enzymes, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQBRDAFDJZMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256594 | |
Record name | 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838874-01-4 | |
Record name | 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838874-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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